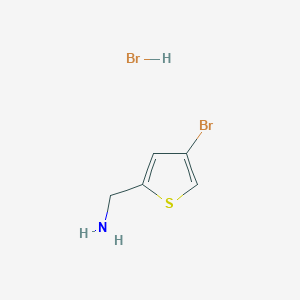
(1-cyclopropyl-1H-imidazol-2-yl)methanol
Übersicht
Beschreibung
“(1-cyclopropyl-1H-imidazol-2-yl)methanol” is a member of imidazoles . It has a molecular weight of 138.17 .
Synthesis Analysis
The synthesis of imidazole derivatives, including “(1-cyclopropyl-1H-imidazol-2-yl)methanol”, involves the conversion of alcohols into carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis
The molecular structure of “(1-cyclopropyl-1H-imidazol-2-yl)methanol” is characterized by a cyclopropyl group attached to an imidazole ring, which is further connected to a methanol group . The InChI string representation of the molecule isInChI=1S/C7H10N2O/c10-6 (5-1-2-5)7-8-3-4-9-7/h3-6,10H,1-2H2, (H,8,9) . Physical And Chemical Properties Analysis
“(1-cyclopropyl-1H-imidazol-2-yl)methanol” has a molecular weight of 138.17 g/mol . It has a topological polar surface area of 48.9 Ų and a complexity of 125 . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Organic Chemistry
(1-cyclopropyl-1H-imidazol-2-yl)methanol, and its derivatives, are primarily utilized in the field of organic chemistry for synthesis and application processes. For instance, Ohta et al. (1987) discussed the synthesis of (1-methyl-1H-imidazol-2-yl)methanol derivatives, highlighting their potential as intermediates that can be converted into carbonyl compounds. They emphasized the system's role as a masked form of the carbonyl group and a synthon of the group, indicating its significance in organic synthesis processes (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Biomimetic Chelating Ligands Precursor
Gaynor, McIntyre, and Creutz (2023) illustrated the synthesis of (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process, starting from commercially available materials. This compound and its derivatives were characterized and proposed as potential precursors for the synthesis of biomimetic chelating ligands, indicating its applications in designing molecules that mimic biological chelating agents (Gaynor, McIntyre, & Creutz, 2023).
Synthesis of Fluorescent Probes
The work by Wen-yao (2012) focuses on the synthesis of 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, elaborating on the preparation methods, molecular structures, and the compound's fluorescence properties. The compound demonstrated the ability to coordinate with Zn2+, resulting in strong fluorescence, which could be leveraged in the development of fluorescent probes (Wen-yao, 2012).
Corrosion Inhibition
Costa et al. (2021) investigated the application of imidazole-based molecules, including derivatives similar to (1-cyclopropyl-1H-imidazol-2-yl)methanol, in inhibiting the corrosion of carbon steel in acidic mediums. Their study highlighted the relationship between molecular hardness, corrosion inhibition efficiency, and solvation energy, providing insights into the practical applications of these compounds in protecting metals from corrosion (Costa et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1-cyclopropylimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-7-8-3-4-9(7)6-1-2-6/h3-4,6,10H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTLCOKMUKQZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-cyclopropyl-1H-imidazol-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



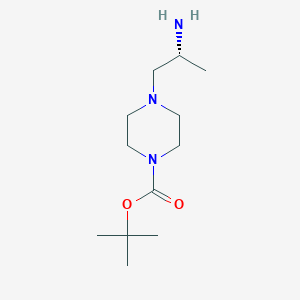
![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-1,3-dioxolane](/img/structure/B3039744.png)
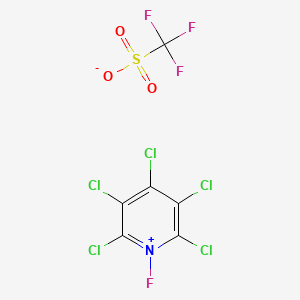
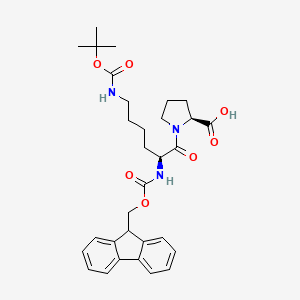
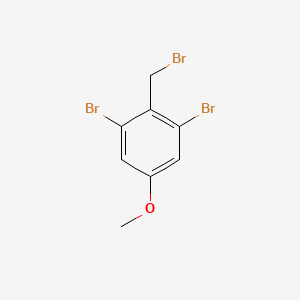
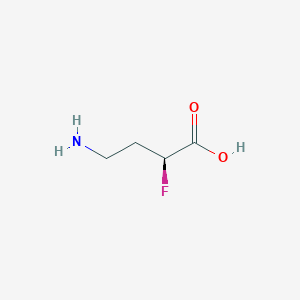
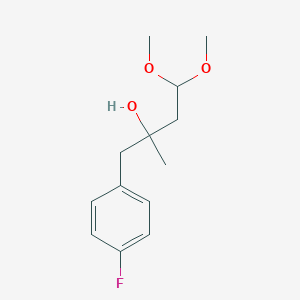
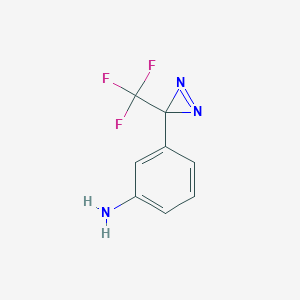
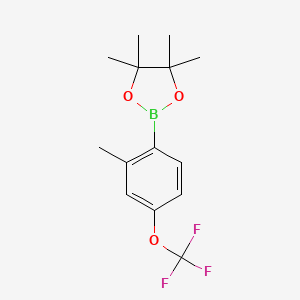
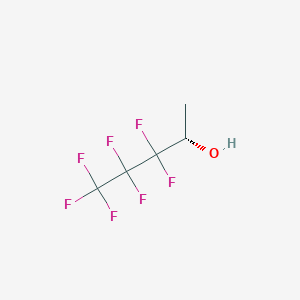

![[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid](/img/structure/B3039762.png)

